
PROTAC |A-synuclein degrader 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC A-synuclein degrader 3 is a potent and selective compound designed to degrade alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson’s disease. This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC A-synuclein degrader 3 involves the conjugation of a ligand that binds to alpha-synuclein with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Step 1: Synthesis of the alpha-synuclein binding ligand.
Step 2: Synthesis of the E3 ubiquitin ligase recruiting ligand.
Step 3: Conjugation of the two ligands via a linker.
Industrial Production Methods: Industrial production of PROTAC A-synuclein degrader 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Analytical methods to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: PROTAC A-synuclein degrader 3 primarily undergoes:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to alpha-synuclein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated alpha-synuclein is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Conditions: Physiological conditions (pH 7.4, 37°C) to mimic the cellular environment.
Major Products:
Degraded alpha-synuclein fragments: Resulting from the proteasomal degradation process.
Scientific Research Applications
PROTAC A-synuclein degrader 3 has a wide range of applications in scientific research, including:
Chemistry: Studying the mechanisms of protein degradation and the design of bifunctional molecules.
Biology: Investigating the role of alpha-synuclein in cellular processes and neurodegenerative diseases.
Medicine: Developing therapeutic strategies for Parkinson’s disease and other alpha-synuclein-related disorders.
Industry: Potential use in drug discovery and development for targeting undruggable proteins
Mechanism of Action
The mechanism of action of PROTAC A-synuclein degrader 3 involves:
Binding to alpha-synuclein: The ligand specific to alpha-synuclein binds to the target protein.
Recruitment of E3 ubiquitin ligase: The other ligand recruits an E3 ubiquitin ligase.
Formation of a ternary complex: The PROTAC molecule forms a complex with alpha-synuclein and the E3 ubiquitin ligase.
Ubiquitination and degradation: The E3 ubiquitin ligase transfers ubiquitin molecules to alpha-synuclein, marking it for degradation by the proteasome
Comparison with Similar Compounds
- PROTAC A-synuclein degrader 1
- PROTAC A-synuclein degrader 2
- AUTOTAC compounds
Comparison:
- Selectivity: PROTAC A-synuclein degrader 3 is highly selective for alpha-synuclein compared to other similar compounds.
- Efficacy: It has shown higher efficacy in degrading alpha-synuclein aggregates in cellular and animal models.
- Mechanism: While AUTOTAC compounds utilize autophagy for degradation, PROTAC A-synuclein degrader 3 relies on the ubiquitin-proteasome system .
PROTAC A-synuclein degrader 3 represents a significant advancement in the field of targeted protein degradation, offering promising therapeutic potential for neurodegenerative diseases.
Properties
Molecular Formula |
C51H68N6O11S2 |
|---|---|
Molecular Weight |
1005.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[2-[2-[2-[2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H68N6O11S2/c1-34(36-7-9-37(10-8-36)46-35(2)53-33-69-46)54-48(60)43-29-40(58)31-57(43)50(61)47(51(3,4)5)56-45(59)32-67-26-25-65-22-21-63-18-17-62-19-20-64-23-24-66-27-28-68-41-15-16-42-44(30-41)70-49(55-42)38-11-13-39(52-6)14-12-38/h7-16,30,33-34,40,43,47,52,58H,17-29,31-32H2,1-6H3,(H,54,60)(H,56,59)/t34-,40+,43-,47+/m0/s1 |
InChI Key |
QABBEPRQMRXJDK-JNKORLQQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



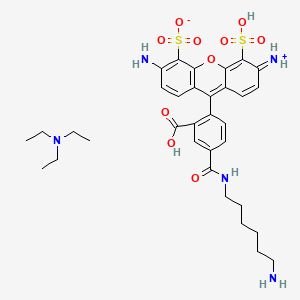
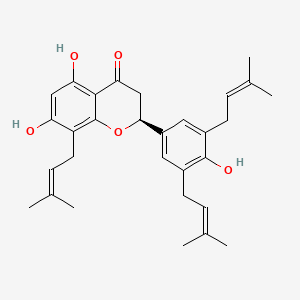
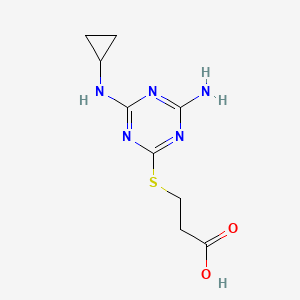

![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
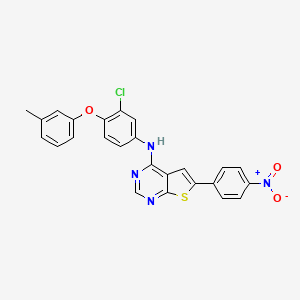

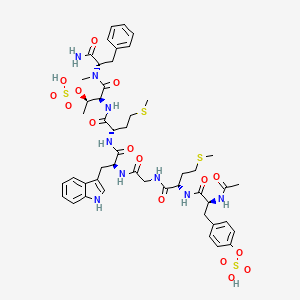


![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
